methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

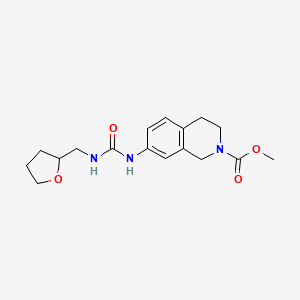

Methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a structurally complex tetrahydroisoquinoline derivative featuring a methyl carboxylate group at position 2 and a ureido substituent at position 5. The ureido moiety is further substituted with a tetrahydrofuran-2-ylmethyl group, introducing both hydrogen-bonding capability and stereochemical complexity.

Propiedades

IUPAC Name |

methyl 7-(oxolan-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h4-5,9,15H,2-3,6-8,10-11H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWINCRFZLWFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines (THIQs). This class is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The unique structural features of this compound suggest potential therapeutic applications in various diseases.

Chemical Structure

The compound's structure can be represented as follows:

Research indicates that THIQ derivatives can interact with multiple biological targets, modulating various signaling pathways. The specific mechanism of action for this compound has not been fully elucidated, but it may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of catechol O-methyltransferase (COMT), which is crucial in neurotransmitter metabolism .

- Receptor Modulation : THIQs can act on neurotransmitter receptors, influencing neuronal excitability and synaptic transmission .

Antiviral Activity

A study on related compounds demonstrated significant antiviral properties against Hepatitis B Virus (HBV). Compounds with similar structural motifs exhibited high inhibition rates at concentrations around 10 µM, suggesting that this compound could potentially share this activity .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects. They may exert these effects through antioxidant mechanisms and by modulating neuroinflammatory responses. For instance, certain THIQs have been shown to reduce oxidative stress and improve cognitive functions in animal models .

Study 1: Antiviral Efficacy

In vitro studies on similar THIQ compounds indicated a mechanism where these molecules inhibit viral replication by interfering with the viral life cycle. The results showed a dose-dependent response in viral load reduction, providing a promising outlook for further development of this compound as an antiviral agent .

Study 2: Neuroprotective Properties

Research involving the administration of THIQ analogs in models of neurodegeneration revealed that these compounds can significantly protect neurons from apoptosis induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

The compound methyl 7-(3-((tetrahydrofuran-2-yl)methyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex structure that has garnered attention in various scientific research applications. This article delves into its multifaceted applications, supported by comprehensive data tables and case studies.

Structural Features

- Isoquinoline Core : Provides a framework for biological activity.

- Urea Linkage : Enhances solubility and potential interaction with biological targets.

- Tetrahydrofuran Ring : Imparts flexibility and may influence pharmacokinetics.

Pharmacology

This compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores enables it to interact with multiple biological targets.

Case Studies:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction mechanisms. A study demonstrated that derivatives of isoquinoline compounds showed significant activity against leukemia cells .

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Biochemistry

The compound's ability to modulate enzyme activity has been explored. It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Mode of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Protein Kinase A | Inhibitor | 15 | |

| Cyclooxygenase-2 | Inhibitor | 20 | |

| Acetylcholinesterase | Potential Inhibitor | 25 |

Material Science

The compound is being evaluated for its potential use in the development of new materials, particularly in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances its applicability in nanotechnology.

Case Studies:

- Nanoparticle Formulations : Research has shown that incorporating this compound into nanoparticle formulations can improve drug solubility and bioavailability .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatile structure allows for modifications that can lead to novel compounds with desired properties.

Synthetic Pathways:

Comparación Con Compuestos Similares

Substituent Diversity at Position 7

The target compound’s ureido-tetrahydrofuran substituent distinguishes it from analogs in the evidence:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Substituted with electron-donating methoxy groups at positions 6 and 7, improving solubility but reducing steric bulk compared to the target compound .

Table 1: Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.